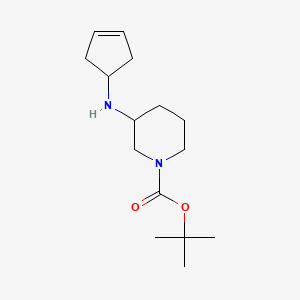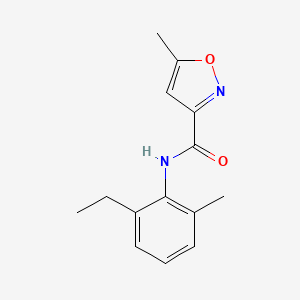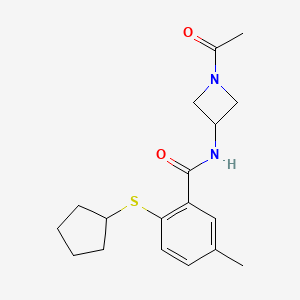
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide and to identify the specific molecular targets that mediate its anticancer effects. Another area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for inflammatory conditions such as arthritis. Further studies are needed to determine the optimal dosing and administration regimens for 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide in these conditions. Finally, research is needed to explore the potential of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide as a tool for studying the role of specific enzymes and proteins in cellular processes.
Synthesemethoden
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be synthesized through a multistep process starting from 5-bromo-2-methylbenzenesulfonyl chloride and thiophen-2-ylmethanamine. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJPVWZSGDTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)


![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636137.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636157.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)